molecular formula C6H8N10O2 B5059633 N,N'-bis(2-methyltetrazol-5-yl)oxamide

N,N'-bis(2-methyltetrazol-5-yl)oxamide

Cat. No.: B5059633
M. Wt: 252.19 g/mol
InChI Key: SQJJSKPFHKHVSI-UHFFFAOYSA-N
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Description

N,N'-bis(2-methyltetrazol-5-yl)oxamide is a symmetric oxamide derivative functionalized with 2-methyltetrazole rings at both nitrogen atoms. Its structure features a central oxamide core (CONH)₂ bridged to two tetrazole moieties, which are nitrogen-rich heterocycles known for their energetic properties.

Properties

IUPAC Name

N,N'-bis(2-methyltetrazol-5-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N10O2/c1-15-11-5(9-13-15)7-3(17)4(18)8-6-10-14-16(2)12-6/h1-2H3,(H,7,11,17)(H,8,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJJSKPFHKHVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NC(=O)C(=O)NC2=NN(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-methyltetrazol-5-yl)oxamide typically involves the cycloaddition of nitriles and azides to form the tetrazole rings, followed by their attachment to the oxamide backbone. One common method involves the use of sodium azide and a nitrile precursor in the presence of a catalyst such as zinc chloride . The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the successful formation of the tetrazole rings.

Industrial Production Methods

Industrial production of N,N’-bis(2-methyltetrazol-5-yl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-methyltetrazol-5-yl)oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce various functional groups onto the tetrazole rings .

Mechanism of Action

The mechanism of action of N,N’-bis(2-methyltetrazol-5-yl)oxamide involves its interaction with molecular targets through the tetrazole rings. These rings can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s stability and resistance to oxidation make it a valuable component in high-energy materials, where it can contribute to the controlled release of energy .

Comparison with Similar Compounds

N,N′-bis(2-hydroxyethyl)oxamide and Derivatives

highlights challenges in synthesizing oxamide derivatives with hydroxyethyl substituents. For example, attempts to oxidize N,N′-bis(2-hydroxyethyl)oxamide into 2,2′-bioxazoline using agents like NiO₂, MnO₂, or DDQ led to decomposition, whereas bromination of α,β-unsaturated ester intermediates produced mixed outcomes, including elimination reactions . In contrast, N,N'-bis(2-methyltetrazol-5-yl)oxamide’s tetrazole groups may confer greater stability during synthesis due to their electron-withdrawing nature and resistance to oxidative degradation.

Oxamide (Unsubstituted)

Unsubstituted oxamide (CONH₂)₂, studied in as a slow-release nitrogen fertilizer, exhibits 38.3–62.7% reduction in ammonia volatilization compared to urea, with nitrogen use efficiency (NUE) of 40–50% . The tetrazole derivative, however, contains significantly higher nitrogen content (~60–70% vs. oxamide’s ~31%), redirecting its utility toward energetic materials rather than agriculture.

Functional and Application-Based Comparisons

Energetic Materials
  • RDX/HMX : Conventional explosives with high detonation velocities (~8,750 m/s for RDX) but sensitivity to impact.
  • Tetrazole Derivatives: Compounds like 5-aminotetrazole offer higher nitrogen content and lower sensitivity, aligning with trends observed in methyltetrazole-oxamide hybrids.

Data Tables

Table 1: Comparative Properties of Oxamide Derivatives
Compound Nitrogen Content (%) Thermal Stability Primary Application Key Advantage
Oxamide ~31 Moderate Fertilizer Slow N release
N,N′-bis(2-hydroxyethyl)oxamide ~18 Low Synthetic intermediate Reactivity for functionalization
This compound ~65 (estimated) High Energetic materials High N content, stability

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